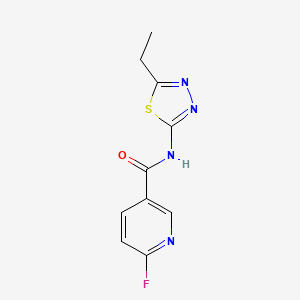

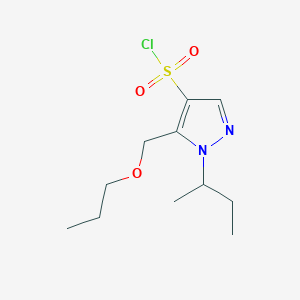

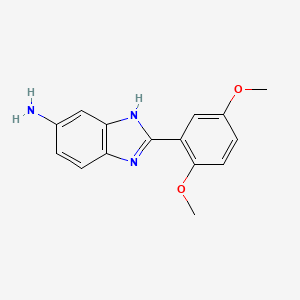

![molecular formula C22H23N3OS B2625090 N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 2034394-75-5](/img/structure/B2625090.png)

N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide, commonly known as Bipyridyl-containing compounds, is a class of organic compounds that have been extensively studied for their potential therapeutic applications. These compounds are known for their ability to bind to metal ions and form stable complexes, which makes them useful in various fields of research, including biochemistry, pharmacology, and material science.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide involves the reaction of 4-(isopropylthio)benzaldehyde with 2-bromoacetophenone to form 2-(4-(isopropylthio)phenyl)acetophenone, which is then reacted with 4-(aminomethyl)-2,2'-bipyridine to form N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide.

Starting Materials

4-(isopropylthio)benzaldehyde, 2-bromoacetophenone, 4-(aminomethyl)-2,2'-bipyridine, Sodium hydride, Dimethylformamide, Methanol, Chloroform, Hydrochloric acid, Sodium hydroxide

Reaction

Step 1: Dissolve 4-(isopropylthio)benzaldehyde (1.0 g, 5.5 mmol) and sodium hydride (0.22 g, 9.2 mmol) in dry dimethylformamide (10 mL) under nitrogen atmosphere., Step 2: Add 2-bromoacetophenone (1.5 g, 6.6 mmol) dropwise to the reaction mixture and stir at room temperature for 12 hours., Step 3: Pour the reaction mixture into ice-cold water (50 mL) and extract with chloroform (3 x 50 mL)., Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-(4-(isopropylthio)phenyl)acetophenone as a yellow solid (1.8 g, 85%)., Step 5: Dissolve 4-(aminomethyl)-2,2'-bipyridine (1.5 g, 7.5 mmol) in methanol (20 mL) and add hydrochloric acid (2 M, 10 mL) dropwise with stirring., Step 6: Add the solution of 2-(4-(isopropylthio)phenyl)acetophenone (1.8 g, 7.5 mmol) in methanol (20 mL) to the reaction mixture and stir at room temperature for 12 hours., Step 7: Pour the reaction mixture into ice-cold water (50 mL) and extract with chloroform (3 x 50 mL)., Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide as a yellow solid (2.5 g, 80%)., Step 9: Purify the product by recrystallization from methanol., Step 10: Neutralize the product with sodium hydroxide solution and filter the precipitate., Step 11: Wash the precipitate with water and dry under vacuum to obtain the final product.

Mécanisme D'action

Bipyridyl-containing compounds are known to bind to metal ions, particularly copper and iron, and form stable complexes. These complexes can then interact with various biomolecules, including DNA, proteins, and enzymes, which can lead to a range of biological effects. The exact mechanism of action of Bipyridyl-containing compounds is still being studied, but it is believed that their ability to induce apoptosis in cancer cells is due to their ability to disrupt the normal function of cellular pathways.

Effets Biochimiques Et Physiologiques

Studies have shown that Bipyridyl-containing compounds have a range of biochemical and physiological effects. They have been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the process by which new blood vessels are formed. They have also been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using Bipyridyl-containing compounds in lab experiments is their ability to form stable complexes with metal ions. This makes them useful in a range of applications, including as catalysts in organic synthesis and as sensors for detecting metal ions in biological samples. However, one of the limitations of using Bipyridyl-containing compounds is their potential toxicity, particularly to cells that are sensitive to metal ions.

Orientations Futures

There are many potential future directions for research on Bipyridyl-containing compounds. One area of interest is in the development of new anticancer agents. Researchers are also exploring the use of Bipyridyl-containing compounds in the development of new materials, such as metal-organic frameworks. Another area of interest is in the development of new sensors for detecting metal ions in biological samples.

In conclusion, Bipyridyl-containing compounds are a class of organic compounds that have been extensively studied for their potential therapeutic applications. They have a range of biochemical and physiological effects and have been shown to have potential applications in various fields of research. While there are limitations to their use, their potential for future research is promising.

Applications De Recherche Scientifique

Bipyridyl-containing compounds have been extensively studied for their potential applications in various fields of research. One of the most promising areas of research is in the development of new anticancer agents. Studies have shown that Bipyridyl-containing compounds have the ability to induce apoptosis in cancer cells, making them potential candidates for the development of new cancer therapies.

Propriétés

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3OS/c1-16(2)27-20-5-3-17(4-6-20)14-22(26)25-15-18-7-12-24-21(13-18)19-8-10-23-11-9-19/h3-13,16H,14-15H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWGFFXQSNWVKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

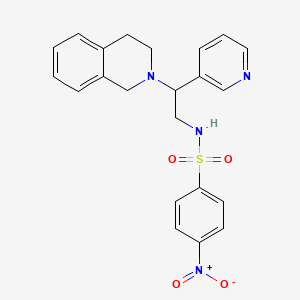

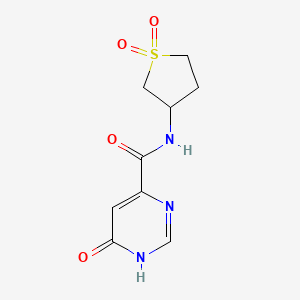

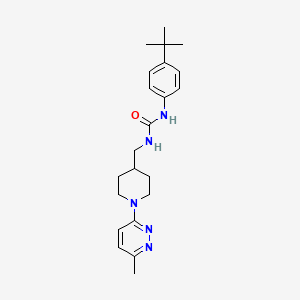

![2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2625017.png)

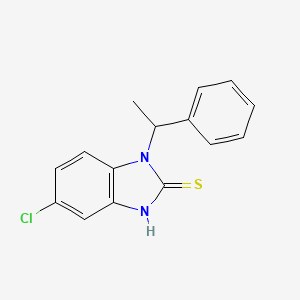

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2625020.png)